IOX2 is a selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases, primarily targeting prolyl hydroxylase domain-containing protein 2 (PHD2). This compound is notable for its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α), a critical regulator in cellular responses to low oxygen levels. By inhibiting PHD2, IOX2 prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of genes involved in processes such as angiogenesis, metabolism, and erythropoiesis .
There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of the 1,2-dihydroquinoline core suggests a potential for biological activity, as this scaffold is found in many drugs []. The functional groups within the molecule might allow for interactions with biological targets, but specific details regarding its mechanism are unknown without further research.
The presence of the dihydroquinoline moiety suggests a possible role in kinase inhibition. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major area of research in cancer and other diseases []. Further research is needed to determine if 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid possesses kinase inhibitory activity and its selectivity towards specific kinases.
The combination of the dihydroquinoline and the carboxylic acid functional groups might be of interest for investigating antibacterial properties. Dihydroquinolones are a class of antibiotics with established activity against various bacteria []. However, in-vitro and in-vivo studies would be necessary to assess the potential antibacterial efficacy of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid.
The structure of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid offers a platform for further chemical modifications. Medicinal chemists can use this compound as a starting point to synthesize analogs with potentially improved biological properties. This approach is often employed in drug discovery to identify drug candidates with better potency, selectivity, or pharmacokinetic properties [].
IOX2 has demonstrated significant biological activity by effectively increasing HIF-1α levels across various VHL-competent cell lines. Its selectivity for PHD2 has been confirmed through assays that indicate an AlphaScreen IC50 value of 22 nM for PHD2 inhibition. Importantly, IOX2 showed no activity against a broad panel of 55 receptors and ion channels at a concentration of 10 µM, highlighting its specificity .
The synthesis of IOX2 typically begins with isatoic anhydride as a starting material. The process involves organic solvents and catalysts to facilitate the formation of the desired product. For industrial production, optimized reaction conditions are employed to maximize yield and purity, often incorporating purification steps such as recrystallization or chromatography.
IOX2 is primarily utilized in research settings as a chemical probe to study the role of PHDs in cellular responses to hypoxia. Its ability to stabilize HIF-1α makes it valuable for investigating pathways related to cancer, ischemia, and other conditions where oxygen levels are critical. Additionally, due to its selective inhibition profile, IOX2 is considered a potential candidate for developing targeted therapies aimed at modulating HIF-related pathways .
Studies have shown that IOX2 binds to PHD2 without displacing the HIF-1α substrate from the active site, suggesting a unique mechanism of action. This binding allows HIF-1α to remain associated with PHD2 while preventing its hydroxylation and degradation. The interaction studies indicate that IOX2 effectively inhibits HIF-1α prolyl-hydroxylation across various human cell lines, reinforcing its role as a potent inhibitor .
Several compounds share similar properties with IOX2:
Compound Name | Description | Unique Features |
---|---|---|
Vadadustat | A prolyl hydroxylase inhibitor used for anemia treatment | Targets multiple PHDs but less selective than IOX2 |
Roxadustat | Another PHD inhibitor aimed at chronic kidney disease | Used clinically for anemia; broader target profile |
IOX4 | A triazole-based PHD inhibitor with activity in the brain | More potent than IOX2; different binding mode |
IOX2's uniqueness lies in its high selectivity for PHD2 and its ability to stabilize HIF-1α without affecting other hydroxylases. This selectivity allows researchers to study the specific role of PHD2 in hypoxia-related pathways more effectively than with other inhibitors .